molecular formula C13H15BrO2 B5660695 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate

4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate

Cat. No.: B5660695
M. Wt: 283.16 g/mol
InChI Key: TWRCZALNWCARFC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of phenyl ester and contains a bromine atom and two methyl groups on the phenyl ring, along with a 3-methylbut-2-enoate ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-2,6-dimethylphenol with 3-methylbut-2-enoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

    Substitution: Formation of 4-azido-2,6-dimethylphenyl 3-methylbut-2-enoate or 4-thio-2,6-dimethylphenyl 3-methylbut-2-enoate.

    Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid or 4-bromo-2,6-dimethylacetophenone.

    Reduction: Formation of 4-bromo-2,6-dimethylphenyl 3-methylbut-2-enol.

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenol: A precursor in the synthesis of 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate.

    4-Bromo-2,6-dimethylbenzoic acid: An oxidation product of the compound.

    4-Bromo-2,6-dimethylacetophenone: Another oxidation product.

Uniqueness

This compound is unique due to its specific ester functional group and the presence of both bromine and methyl substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-8(2)5-12(15)16-13-9(3)6-11(14)7-10(13)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRCZALNWCARFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C=C(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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